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Introduction
The assessment of lymphocyte proliferation is a cornerstone of immunological research and is

critical in the development of novel therapeutics, including immunomodulatory drugs and

vaccines. The Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) based assay is a

robust and widely adopted method for monitoring and quantifying lymphocyte proliferation.[1][2]

This technique utilizes a cell-permeable dye that allows for the tracking of cell divisions in vitro

and in vivo.[2]

CFDA-SE is a non-fluorescent compound that passively diffuses into cells.[3][4][5] Once inside,

intracellular esterases cleave the acetate groups, converting it into the highly fluorescent

carboxyfluorescein succinimidyl ester (CFSE).[2][6][7][8] The succinimidyl ester group of CFSE

covalently binds to primary amine groups on intracellular proteins, ensuring the fluorescent

label is retained within the cell.[2][5][6]

The key principle of this assay lies in the halving of CFSE fluorescence with each cell division.

[6][7] As a labeled lymphocyte divides, the CFSE is distributed equally between the two

daughter cells.[3][9] This progressive halving of fluorescence intensity allows for the clear

identification of distinct generations of proliferating cells using flow cytometry.[3] Each peak on

a flow cytometry histogram corresponds to a successive generation of divided cells, providing a

detailed and quantitative measure of the proliferative response.[3][10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b7799389?utm_src=pdf-interest
https://www.benchchem.com/product/b7799389?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6816938/
https://www.creative-bioarray.com/cfse-cell-proliferation-assay.htm
https://www.creative-bioarray.com/cfse-cell-proliferation-assay.htm
https://www.benchchem.com/product/b7799389?utm_src=pdf-body
https://en.wikipedia.org/wiki/Carboxyfluorescein_diacetate_succinimidyl_ester
https://www.stemcell.com/products/cfse.html
https://www.lumiprobe.com/manual/cfda-se-cell-tracing-kit
https://www.creative-bioarray.com/cfse-cell-proliferation-assay.htm
https://sanguinebio.com/pbmc-basics/the-nuances-of-using-cfse-to-monitor-lymphocyte-proliferation/
https://www.bio-rad-antibodies.com/reagent/cfda-se-accessory-reagent-135120.html
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/10033119.pdf
https://www.creative-bioarray.com/cfse-cell-proliferation-assay.htm
https://www.lumiprobe.com/manual/cfda-se-cell-tracing-kit
https://sanguinebio.com/pbmc-basics/the-nuances-of-using-cfse-to-monitor-lymphocyte-proliferation/
https://sanguinebio.com/pbmc-basics/the-nuances-of-using-cfse-to-monitor-lymphocyte-proliferation/
https://www.bio-rad-antibodies.com/reagent/cfda-se-accessory-reagent-135120.html
https://en.wikipedia.org/wiki/Carboxyfluorescein_diacetate_succinimidyl_ester
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2013.00264/full
https://en.wikipedia.org/wiki/Carboxyfluorescein_diacetate_succinimidyl_ester
https://en.wikipedia.org/wiki/Carboxyfluorescein_diacetate_succinimidyl_ester
https://docs.research.missouri.edu/cic/Tracking_Cell_Proliferation_with_CFSE.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of CFDA-SE Staining and Proliferation
Analysis
The following diagram illustrates the mechanism of CFDA-SE labeling and the subsequent

analysis of cell proliferation.
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Principle of CFDA-SE labeling and proliferation tracking.
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Experimental Protocols
This section provides a detailed methodology for performing a lymphocyte proliferation assay

using CFDA-SE.

Materials
CFDA-SE (5(6)-Carboxyfluorescein diacetate succinimidyl ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

Lymphocyte suspension (e.g., isolated PBMCs or purified T cells)

Stimulating agent (e.g., anti-CD3/CD28 antibodies, PHA, or specific antigen)

Flow cytometer with a 488 nm laser

Reagent Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b7799389?utm_src=pdf-body
https://www.benchchem.com/product/b7799389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation Storage

CFDA-SE Stock Solution (5

mM)

Dissolve 25 mg of CFDA-SE in

8.96 mL of anhydrous DMSO.

[2] Vortex to mix.

Aliquot into single-use vials

and store at -20°C, protected

from light and moisture.[11]

CFDA-SE Working Solution

(0.5 - 10 µM)

Dilute the 5 mM stock solution

in pre-warmed (37°C) PBS or

HBSS without protein. The

optimal concentration should

be determined for each cell

type and experimental

condition.

Prepare fresh just before use.

Wash Buffer
PBS or HBSS containing 0.1%

BSA.
Store at 4°C.

Quenching Solution
Complete cell culture medium

containing at least 10% FBS.
Store at 4°C.

Staining Protocol for Suspension Cells
Cell Preparation:

Start with a single-cell suspension of lymphocytes at a concentration of 1 x 10^6 to 5 x

10^7 cells/mL in PBS or HBSS with 0.1% BSA.[11] Ensure cells are healthy and have high

viability.

Staining:

Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. For

example, add 1 mL of 10 µM CFDA-SE to 1 mL of cell suspension for a final concentration

of 5 µM.[12]

Gently mix and incubate for 5-10 minutes at 37°C, protected from light.[10][12]

Quenching the Staining Reaction:
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To stop the staining, add 5-10 volumes of ice-cold complete culture medium (containing

FBS) to the cell suspension and centrifuge.[5]

Washing:

Wash the cells two to three times with complete culture medium to remove any unbound

dye.[10] An additional 5-minute incubation at 37°C between the second and third washes

can help unbound CFDA-SE to diffuse out of the cells.[12]

Cell Culture and Stimulation:

Resuspend the labeled cells in complete culture medium at the desired density.

Aliquot a portion of the cells as an unstained control and a stained, unstimulated (time

zero) control.

Add the appropriate stimulus (e.g., anti-CD3/CD28, PHA) to the remaining cells to induce

proliferation.

Culture the cells for the desired period (typically 3-7 days) at 37°C in a humidified CO2

incubator.

Experimental Workflow
The following diagram outlines the key steps in the CFDA-SE lymphocyte proliferation assay.
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Workflow of the CFDA-SE lymphocyte proliferation assay.
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Data Presentation and Analysis
Data from the CFDA-SE assay is acquired using a flow cytometer. The CFSE fluorescence is

typically detected in the FITC channel (FL1).

Quantitative Data Summary
Parameter Recommended Range Notes

Cell Concentration for Staining 1 x 10^6 - 5 x 10^7 cells/mL

Higher concentrations may

require higher CFDA-SE

concentrations.[6]

CFDA-SE Working

Concentration
0.5 - 10 µM

Optimal concentration is cell-

type dependent and should be

titrated.[5][12]

Staining Time 5 - 20 minutes
Longer incubation times can

increase toxicity.[2][6]

Staining Temperature 37°C

Culture Period 3 - 7 days
Dependent on the kinetics of

the proliferative response.

Data Analysis
The analysis of CFSE data involves gating on the live lymphocyte population and then

visualizing the CFSE fluorescence on a histogram.

Unproliferated Cells (Generation 0): The stained, unstimulated control will show a single

bright peak, representing the starting fluorescence of the non-dividing population.

Proliferated Cells: In the stimulated sample, a series of peaks will appear to the left of the

Generation 0 peak. Each successive peak represents a subsequent generation of daughter

cells with half the fluorescence intensity of the preceding generation.

Proliferation Metrics: Specialized software can be used to model the histogram data and

calculate various proliferation parameters, such as:
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Division Index: The average number of divisions for all cells that have divided.

Proliferation Index: The average number of divisions for all cells in the original population.

Percentage of Divided Cells: The percentage of cells that have undergone at least one

division.

Troubleshooting
Issue Possible Cause Suggested Solution

High Cell Death/Low

Proliferation

CFDA-SE concentration is too

high, leading to cytotoxicity.[6]

Titrate the CFDA-SE

concentration to find the lowest

effective concentration.[12]

Suboptimal cell culture

conditions or stimulation.

Optimize stimulus

concentration and culture

conditions. Ensure high cell

viability before staining.

Weak CFSE Staining
Hydrolysis of CFDA-SE stock

solution.

Prepare fresh aliquots of

CFDA-SE in anhydrous

DMSO.[11]

Insufficient CFDA-SE

concentration.

Increase the CFDA-SE

concentration.

Broad CFSE Peaks
Asynchronous cell division or

uneven dye distribution.

This is a known biological

phenomenon.[9] Ensure a

single-cell suspension before

staining.

Instrument variability.
Ensure the flow cytometer is

properly calibrated.

High Background

Fluorescence

Incomplete removal of

unbound dye.

Perform thorough washing

steps after staining.[10]

Cell autofluorescence.
Include an unstained control to

set the baseline fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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